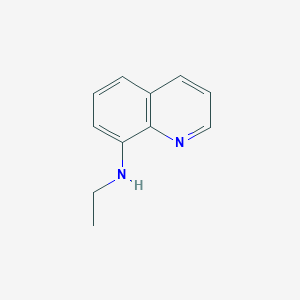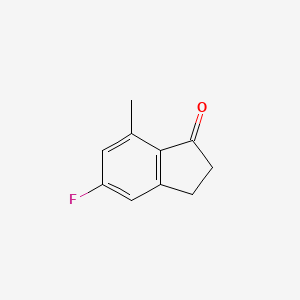
3,5-Dichloro-4-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-pyridinone is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are six-membered rings containing nitrogen and oxygen atoms, which are known for their versatile applications in medicinal chemistry, agriculture, and industry. The presence of chlorine atoms at the 3 and 5 positions of the pyridinone ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-pyridinone typically involves the chlorination of pyridinone derivatives. One common method is the direct chlorination of 4-pyridinone using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 3,5-Dichloro-4-pyridinone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted pyridinones, pyridine derivatives, and various heterocyclic compounds with potential biological activities.
科学的研究の応用
3,5-Dichloro-4-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3,5-Dichloro-4-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridinone ring can participate in electron transfer processes, influencing various biochemical pathways.
類似化合物との比較
- 3,4-Dichloro-5-pyridinone
- 2,5-Dichloro-4-pyridinone
- 3,5-Dichloro-2-pyridinone
Comparison: 3,5-Dichloro-4-pyridinone is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichloropyridinones, it exhibits distinct chemical properties and potential applications. For instance, the 3,5-dichloro substitution pattern may enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C5H3Cl2NO |
|---|---|
分子量 |
163.99 g/mol |
IUPAC名 |
3,5-dichloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H |
InChIキー |
PBMSPXWTKREEHG-UHFFFAOYSA-N |
正規SMILES |
C1=NC=C(C(=O)C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)



